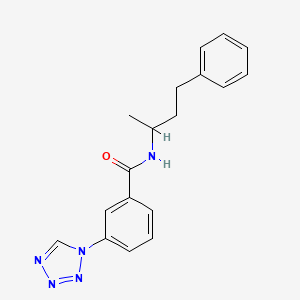![molecular formula C7H6N4O3S B11302075 2-[(6-Hydroxy-9H-purin-2-YL)sulfanyl]acetic acid](/img/structure/B11302075.png)
2-[(6-Hydroxy-9H-purin-2-YL)sulfanyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PXYC2 is a ribosomal protein S1 antagonist, specifically targeting the ribosomal protein S1 in Mycobacterium tuberculosis. This compound has shown significant potential in inhibiting the trans-translation process, which is crucial for the survival and pathogenicity of Mycobacterium tuberculosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PXYC2 involves a multi-step process that includes the formation of key intermediates followed by their subsequent reactions to form the final product. The synthetic route typically starts with the preparation of the core structure, followed by functional group modifications to achieve the desired chemical properties .
Industrial Production Methods
Industrial production of PXYC2 involves optimizing the synthetic route for large-scale production. This includes the use of high-yield reactions, cost-effective reagents, and efficient purification methods to ensure the compound’s purity and stability .
Análisis De Reacciones Químicas
Types of Reactions
PXYC2 undergoes various chemical reactions, including:
Oxidation: PXYC2 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in PXYC2, altering its chemical properties.
Substitution: PXYC2 can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of PXYC2 with modified functional groups, which can have different biological activities and chemical properties .
Aplicaciones Científicas De Investigación
PXYC2 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying ribosomal protein interactions and trans-translation processes.
Biology: Investigated for its role in inhibiting Mycobacterium tuberculosis and other bacterial pathogens.
Medicine: Explored as a potential therapeutic agent for treating tuberculosis and other bacterial infections.
Industry: Utilized in the development of new antibiotics and antimicrobial agents
Mecanismo De Acción
PXYC2 exerts its effects by binding to the ribosomal protein S1, inhibiting its function in the trans-translation process. This disruption of trans-translation leads to the accumulation of incomplete proteins, ultimately causing bacterial cell death. The molecular targets include the ribosomal protein S1 and associated pathways involved in protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazinamide: Another compound targeting Mycobacterium tuberculosis, but with a different mechanism of action.
Isoniazid: A widely used anti-tuberculosis drug that inhibits mycolic acid synthesis.
Rifampicin: Inhibits bacterial RNA synthesis by targeting RNA polymerase
Uniqueness of PXYC2
PXYC2 is unique in its specific targeting of the ribosomal protein S1, making it a valuable tool for studying trans-translation and developing new therapeutic strategies against Mycobacterium tuberculosis. Its distinct mechanism of action sets it apart from other anti-tuberculosis agents .
Propiedades
Fórmula molecular |
C7H6N4O3S |
|---|---|
Peso molecular |
226.22 g/mol |
Nombre IUPAC |
2-[(6-oxo-1,7-dihydropurin-2-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C7H6N4O3S/c12-3(13)1-15-7-10-5-4(6(14)11-7)8-2-9-5/h2H,1H2,(H,12,13)(H2,8,9,10,11,14) |
Clave InChI |
MGMKXTOVQNCAQM-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(N1)C(=O)NC(=N2)SCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Methoxyphenyl)-5-(methylthio)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11301992.png)
![N-(4-ethoxyphenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11301996.png)
![9-(1,3-benzodioxol-5-ylmethyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11302003.png)
![N-(3-chlorophenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11302009.png)
![N-(3-Methylbutyl)-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide](/img/structure/B11302017.png)
![N-benzyl-2-[(2-fluorobenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11302021.png)
![N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11302026.png)
![4-{4-ethyl-3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11302037.png)
![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11302044.png)
![3-{7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B11302061.png)
![4-(2,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11302064.png)
![N-(4-methoxyphenyl)-2-(2-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide](/img/structure/B11302065.png)

![5-amino-1-(1,3-benzodioxol-5-yl)-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11302082.png)
